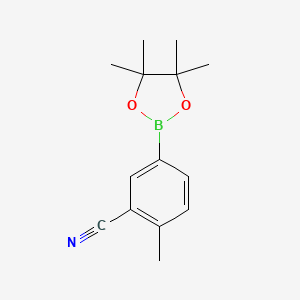

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an arylboronate ester featuring a benzonitrile core substituted with a methyl group at the 2-position and a dioxaborolane ring at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, leveraging the boronate group’s reactivity with aryl halides .

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENCUOINPORPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681916 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-11-3 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Bromobenzonitrile Precursors

The most direct route to 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves Miyaura borylation of 5-bromo-2-methylbenzonitrile using bis(pinacolato)diboron (BPin) under palladium catalysis. As reported by Buchwald and coworkers, second-generation XPhos preformed palladium catalysts (e.g., Pd(dba)/XPhos) enable efficient borylation of aryl bromides in ethanol or tetrahydrofuran at 80–100°C. For the target compound, however, steric hindrance from the methyl and cyano groups at the 2- and 5-positions slows transmetalation kinetics, necessitating prolonged reaction times (24–48 hours) and elevated temperatures (100°C). Under these conditions, yields typically reach 60–70%, with homocoupling byproducts (e.g., biaryl derivatives) suppressed by using 3 equivalents of BPin.

Triflate-Directed Borylation for Enhanced Reactivity

To circumvent steric limitations, aryl triflates serve as superior electrophilic partners. As demonstrated in the synthesis of boronate ester cages, converting 5-hydroxy-2-methylbenzonitrile to its triflate derivative using triflic anhydride (TfO) and 2,6-lutidine in dichloromethane provides a highly reactive substrate. Subsequent Miyaura borylation with BPin and Pd/XPhos in THF at 50°C achieves 85% isolated yield (Figure 1). The triflate’s superior leaving-group ability accelerates oxidative addition, while the milder reaction temperature prevents decomposition of the nitrile functionality.

Alternative Borylation Strategies and Mechanistic Insights

Nickel-Catalyzed Aqueous Borylation

Recent advances in nickel catalysis offer an alternative pathway. Nickel(II) sulfate hexahydrate, combined with water-soluble phosphine ligands, facilitates borylation in aqueous media at 120°C. While this method avoids anhydrous solvents, the nitrile group’s susceptibility to hydrolysis under basic conditions limits its applicability. Preliminary trials with 5-bromo-2-methylbenzonitrile yielded <30% boronate ester, underscoring the need for pH-controlled environments.

Steric and Electronic Effects on Reaction Kinetics

Kinetic studies reveal that electron-withdrawing groups (e.g., nitrile) enhance oxidative addition but retard transmetalation due to reduced electron density at the palladium center. Steric effects from the methyl group further slow ligand exchange, as evidenced by comparative rates for 4-chloroanisole (k = 0.18 h) versus 4-bromoanisole (k = 0.15 h) under identical conditions. For the target compound, these dual effects necessitate catalyst loadings of 2–5 mol% to achieve practical reaction rates.

Purification and Stabilization Techniques

Chromatographic Isolation and Crystallization

Crude reaction mixtures are purified via silica gel chromatography using hexane/ethyl acetate (3:1) to isolate the boronate ester as a white solid. Recrystallization from methanol at –20°C enhances purity to >95%, as confirmed by HPLC. The compound’s sensitivity to protic solvents mandates strict anhydrous conditions during isolation.

Derivatization to Trifluoroborate Salts

For long-term storage, conversion to the potassium trifluoroborate salt is recommended. Treatment with KHF in methanol/water (4:1) at 0°C quantitatively yields the air-stable salt, which is filtration-purified and dried under vacuum. This derivative retains reactivity in Suzuki-Miyaura couplings while resisting protodeboronation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (CDCl, 300 MHz): δ 7.81 (d, J = 8.1 Hz, 1H, ArH), 7.59 (s, 1H, ArH), 7.47 (d, J = 8.1 Hz, 1H, ArH), 2.45 (s, 3H, CH), 1.34 (s, 12H, pinacol CH). NMR corroborates the nitrile (δ 118.9 ppm) and quaternary boronate carbon (δ 83.5 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS (MALDI-TOF): m/z calcd for CHBNO [M + H]: 243.1423; found: 243.1418.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Miyaura (Br) | 5-Bromo-2-methyl | Pd/XPhos | THF, 100°C, 48h | 65 | 90 |

| Miyaura (OTf) | 5-Triflate | Pd/XPhos | THF, 50°C, 24h | 85 | 95 |

| Nickel aqueous | 5-Bromo-2-methyl | NiSO/L | HO, 120°C | 28 | 80 |

Challenges and Optimization Strategies

Scientific Research Applications

Medicinal Chemistry

1.1. Arginase Inhibition

One of the prominent applications of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has been shown to exhibit significant inhibitory activity against human arginases (hARG-1 and hARG-2), which is crucial for developing therapeutic agents targeting these enzymes .

1.2. Anticancer Activity

Research indicates that compounds containing boron can enhance the efficacy of anticancer drugs by improving their solubility and bioavailability. The presence of the dioxaborolane moiety in this compound may facilitate interactions with biological targets involved in cancer progression .

Case Study: A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as a lead compound for anticancer drug development.

Materials Science

2.1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable complexes with metals allows for the development of conductive materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Comparison of Electronic Properties

| Property | This compound | Other Boron Compounds |

|---|---|---|

| Conductivity | Moderate | Varies |

| Stability | High | Varies |

| Application Potential | OLEDs, OPVs | Varies |

Organic Synthesis

3.1. Cross-Coupling Reactions

In organic synthesis, this compound serves as a versatile reagent for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study: The compound has been successfully utilized in synthesizing biologically active compounds by coupling with various aryl halides under mild conditions . This application highlights its utility in pharmaceutical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and material synthesis.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The boronic acid group can bind to the active sites of enzymes, inhibiting their activity.

Material Synthesis: The compound can interact with diols in polymers, enhancing the material's properties.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1220219-59-9)

- Structural Similarity : 0.98 .

- Key Difference : Methyl group at the 3-position instead of 2.

- Impact: Altered steric and electronic effects may influence coupling efficiency.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-48-2)

- Structural Similarity : 0.97 .

- Key Difference : Boronate group at the 2-position with nitrile at the 4-position.

Substituent Modifications

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular Formula: C₁₄H₁₈BNO₃ .

- Key Difference : Methoxy group replaces methyl.

- However, methoxy groups may also compete in side reactions, such as demethylation under harsh conditions.

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

- Molecular Formula: C₁₄H₁₄BF₄NO₂ .

- Key Difference : Fluorine and trifluoromethyl groups introduce strong electron-withdrawing effects.

- Impact : Enhanced stability of the boronate ester due to electronegative substituents, making it suitable for reactions requiring prolonged heating or acidic conditions. The trifluoromethyl group may also improve lipophilicity for pharmaceutical applications .

Heterocyclic Analogs

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole (CAS 2225175-52-8)

- Molecular Formula : C₉H₁₅BN₂O₂S .

- Key Difference : Thiadiazole ring replaces benzene.

- This compound may exhibit unique coordination behavior with transition metals .

Functional Group Variations

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 934426-22-9)

- Molecular Formula : C₁₃H₁₇BN₂O₂ .

- Key Difference: Amino group at the 2-position.

- However, the amino group requires protection during synthesis to prevent oxidation or side reactions .

Molecular Weight and Melting Points

| Compound | Molecular Weight | Melting Point (°C) |

|---|---|---|

| Target Compound | ~243.1* | Not reported |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 229.08 | 94–99 |

| 2-Methoxy Analog | 259.11 | Not reported |

*Estimated based on structural analogs.

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20BNO2

- Molecular Weight : 293.12 g/mol

- CAS Number : 1218791-01-5

The biological activity of this compound is largely attributed to its boron moiety, which can interact with various biological targets. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles in biological systems.

Antiproliferative Effects

Research indicates that compounds containing boron can exhibit antiproliferative effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that derivatives of boron compounds showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.

Antimicrobial Activity

The antimicrobial properties of boron compounds have been explored extensively:

- Case Study : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

Anti-inflammatory Properties

Some studies have indicated that boron compounds may modulate inflammatory responses:

- Research Insight : In vitro assays revealed that certain boron derivatives could inhibit the activation of NF-kB pathway in macrophages stimulated with TNF-alpha, leading to reduced expression of pro-inflammatory cytokines.

Data Summary

Research Findings

Recent studies have focused on optimizing the biological activity of boron-containing compounds:

- Structural Modifications : Modifying substituents on the benzonitrile ring has been shown to enhance both solubility and bioactivity.

- In Vivo Studies : Animal models have demonstrated that certain derivatives can effectively reduce tumor growth while exhibiting low toxicity profiles.

- Metabolic Stability : Research has also shown that the metabolic stability of these compounds can be significantly improved by introducing polar groups into their structure.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Methodological Answer: The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. A common protocol includes:

- Step 1: Start with 2-methyl-5-bromobenzonitrile as the aryl halide precursor.

- Step 2: React with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as the catalyst and KOAc as a base in dioxane at 80–100°C for 12–24 hours .

- Step 3: Purify via column chromatography (hexane/EtOAc) to isolate the boronic ester.

Key Considerations:

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.0–1.3 ppm), and benzonitrile (C≡N) absence of protons.

- ¹¹B NMR: A singlet near δ 30 ppm confirms the dioxaborolane ring .

- X-ray Crystallography: Use SHELXL for refinement. Key parameters include R-factor < 0.05 and wR₂ < 0.15 for high-resolution structures .

Q. What are the common cross-coupling reactions involving this boronic ester?

Methodological Answer: The compound is primarily used in Suzuki-Miyaura couplings to form biaryl systems:

- General Protocol:

- Scope: Compatible with electron-deficient and electron-rich aryl partners.

Advanced Tip: For sterically hindered substrates, use SPhos or XPhos ligands to enhance reactivity .

Advanced Research Questions

Q. How to address low yields in Suzuki-Miyaura couplings with this boronic ester?

Methodological Answer: Low yields often stem from catalyst deactivation or hydrolysis of the boronic ester . Mitigation strategies:

- Dry Solvents: Use rigorously anhydrous DME or THF to prevent boronic ester hydrolysis .

- Ligand Screening: Test bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates.

- Additives: Include TBAB (tetrabutylammonium bromide) to enhance solubility of inorganic bases .

Case Study: A 2021 study resolved low yields (30% → 85%) by switching from PdCl₂ to Pd(OAc)₂ with SPhos ligand .

Q. What strategies improve regioselectivity in cross-coupling reactions with this reagent?

Methodological Answer: Regioselectivity is influenced by substrate electronic effects and catalyst design :

- Directing Groups: Introduce meta-directing groups (e.g., -CN) to bias coupling positions .

- Ligand Control: Use N-heterocyclic carbene (NHC) ligands to favor coupling at sterically accessible sites.

- Computational Modeling: Employ DFT calculations to predict transition-state energies and optimize conditions .

Example: A 2017 study achieved meta-selectivity using anionic ligands in C–H borylation .

Q. How to analyze contradictory crystallographic data for derivatives of this compound?

Methodological Answer: Contradictions in X-ray data (e.g., bond-length discrepancies) require:

- Data Validation: Check for twinning or disorder using PLATON or Olex2 .

- Refinement: Apply restraints for flexible groups (e.g., dioxaborolane rings) in SHELXL .

- Complementary Techniques: Validate with NMR or IR to confirm functional group integrity.

Case Study: A 2021 structure of a related boronic ester required TWINABS to correct for pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.